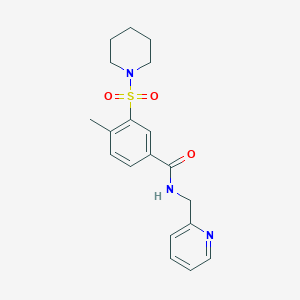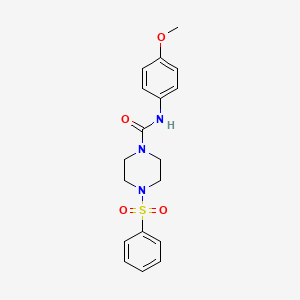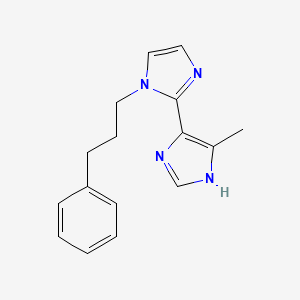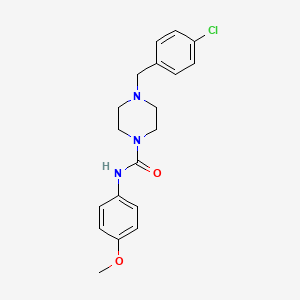
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this protein target, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these cellular processes and potentially lead to the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been extensively studied. It has been found to have potent inhibitory activity against the protein target, which can lead to the disruption of cellular processes. This disruption can lead to various biochemical and physiological effects, including cell death, inhibition of cell growth, and differentiation.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of a specific protein target, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in lab experiments.
未来方向
There are many future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide. One direction is to study its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and improve its potency and selectivity.
合成方法
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves several steps. The first step is the reaction of 4-methylbenzoyl chloride with pyridine-2-methanol to form 4-methylbenzoylpyridin-2-ylmethanol. The second step is the reaction of 4-methylbenzoylpyridin-2-ylmethanol with piperidine and sulfuric acid to form 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol. The final step is the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol with thionyl chloride to form 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide.
科学研究应用
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied in the field of medicinal chemistry. It has been found to be a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(19(23)21-14-17-7-3-4-10-20-17)13-18(15)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFZIGJYDSRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)



![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
